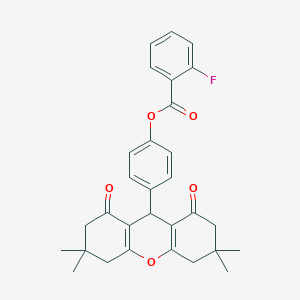![molecular formula C28H23F3N2O2S B301521 N-benzyl-2-[({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B301521.png)
N-benzyl-2-[({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-2-[({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, also known as GSK-3β inhibitor, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Wirkmechanismus
N-benzyl-2-[({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide inhibits N-benzyl-2-[({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamideβ by binding to the ATP-binding site of the enzyme. This leads to the inhibition of downstream signaling pathways, resulting in the modulation of various cellular processes.
Biochemical and Physiological Effects:
The inhibition of N-benzyl-2-[({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamideβ by N-benzyl-2-[({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to promote neurogenesis and improve cognitive function in animal models of Alzheimer's disease. It has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Additionally, it has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
N-benzyl-2-[({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of N-benzyl-2-[({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamideβ, making it a useful tool for studying the role of N-benzyl-2-[({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamideβ in various cellular processes. However, it also has limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of N-benzyl-2-[({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. One direction is the development of more potent and selective inhibitors of N-benzyl-2-[({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamideβ. Another direction is the investigation of the potential therapeutic applications of N-benzyl-2-[({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in other diseases such as bipolar disorder and schizophrenia. Additionally, the development of new delivery methods to improve the solubility and bioavailability of N-benzyl-2-[({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide could also be explored.
Synthesemethoden
N-benzyl-2-[({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can be synthesized using various methods. One such method involves the reaction of 2-aminobenzothiophene and 3-(trifluoromethyl)benzaldehyde in the presence of benzylamine and acetic acid. The resulting product is then purified through column chromatography to obtain the final product.
Wissenschaftliche Forschungsanwendungen
N-benzyl-2-[({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to be a potent inhibitor of glycogen synthase kinase-3β (N-benzyl-2-[({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamideβ), which is involved in various cellular processes such as cell proliferation, apoptosis, and differentiation. The inhibition of N-benzyl-2-[({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamideβ has been linked to the treatment of various diseases such as Alzheimer's disease, diabetes, and cancer.
Eigenschaften
Produktname |
N-benzyl-2-[({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
|---|---|
Molekularformel |
C28H23F3N2O2S |
Molekulargewicht |
508.6 g/mol |
IUPAC-Name |
N-benzyl-2-[(Z)-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C28H23F3N2O2S/c29-28(30,31)20-10-6-9-19(15-20)23-14-13-21(35-23)17-33-27-25(22-11-4-5-12-24(22)36-27)26(34)32-16-18-7-2-1-3-8-18/h1-3,6-10,13-15,17H,4-5,11-12,16H2,(H,32,34)/b33-17- |
InChI-Schlüssel |
BZVJZHNFYVEXLJ-FZPRHHONSA-N |
Isomerische SMILES |
C1CCC2=C(C1)C(=C(S2)/N=C\C3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F)C(=O)NCC5=CC=CC=C5 |
SMILES |
C1CCC2=C(C1)C(=C(S2)N=CC3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F)C(=O)NCC5=CC=CC=C5 |
Kanonische SMILES |
C1CCC2=C(C1)C(=C(S2)N=CC3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F)C(=O)NCC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl (5Z)-5-[[4-[(3-fluorophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate](/img/structure/B301438.png)
![ethyl (5Z)-5-[[2-[(3-fluorophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate](/img/structure/B301439.png)
![ethyl (5Z)-5-[[2-[(2-fluorophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate](/img/structure/B301440.png)
![ethyl (5Z)-5-[[4-[(2-fluorophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate](/img/structure/B301442.png)
![ethyl (5Z)-5-[[4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate](/img/structure/B301443.png)
![ethyl (5Z)-5-[[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate](/img/structure/B301446.png)
![ethyl (5Z)-5-[[2,5-dimethyl-1-(2-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-methoxyanilino)-4-oxothiophene-3-carboxylate](/img/structure/B301447.png)

![N-{2-[(3-acetyl-2,4,6-trimethylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-3-phenylacrylamide](/img/structure/B301453.png)
![ethyl (5Z)-5-[[1-(2,3-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate](/img/structure/B301454.png)
![ethyl (5Z)-5-[[1-(4-ethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate](/img/structure/B301455.png)
![ethyl (5Z)-5-[[1-(3,5-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate](/img/structure/B301458.png)
![ethyl (5Z)-5-[[2,5-dimethyl-1-(3-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-ethylanilino)-4-oxothiophene-3-carboxylate](/img/structure/B301459.png)
![N-{4-[5-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-2-methylbenzamide](/img/structure/B301461.png)